molecular formula C13H18O B14194241 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one CAS No. 832084-41-0

4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one

Cat. No.: B14194241
CAS No.: 832084-41-0
M. Wt: 190.28 g/mol
InChI Key: HUXGBSRVSGUMMG-UHFFFAOYSA-N
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Description

4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is a bicyclic organic compound with the molecular formula C13H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and multiple methyl substituents. It is a derivative of verbenone, a naturally occurring compound found in the essential oils of various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one has several applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Verbenone: A naturally occurring compound with a similar bicyclic structure.

    Camphor: Another bicyclic ketone with different substituents.

    Menthol: A bicyclic alcohol with a similar structural framework.

Uniqueness

4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group, which can influence its reactivity and properties compared to other similar compounds.

Properties

CAS No.

832084-41-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4,4,9-trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one

InChI

InChI=1S/C13H18O/c1-8-5-6-10-9(2)12(8)11(14)7-13(10,3)4/h5-6,9-10,12H,1,7H2,2-4H3

InChI Key

HUXGBSRVSGUMMG-UHFFFAOYSA-N

Canonical SMILES

CC1C2C=CC(=C)C1C(=O)CC2(C)C

Origin of Product

United States

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